molecular formula C20H15N3O3 B14416959 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- CAS No. 82232-66-4

1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl-

Cat. No.: B14416959
CAS No.: 82232-66-4
M. Wt: 345.4 g/mol
InChI Key: BSTGBPNGQOADOT-UHFFFAOYSA-N
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Description

1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- is a complex organic compound belonging to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with cyano, oxo, and diphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- typically involves the reaction of pyridazine ester with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with substituted aldehydes to yield the final product . The reaction conditions often include the use of ethanol as a solvent and heating under reflux to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1(6H)-pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in glucose metabolism. The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects . The molecular pathways involved include the modulation of glucose levels and potential anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 1(6H)-Pyridazinepropanoic acid, 5-cyano-6-oxo-3,4-diphenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

82232-66-4

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

3-(5-cyano-6-oxo-3,4-diphenylpyridazin-1-yl)propanoic acid

InChI

InChI=1S/C20H15N3O3/c21-13-16-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)22-23(20(16)26)12-11-17(24)25/h1-10H,11-12H2,(H,24,25)

InChI Key

BSTGBPNGQOADOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N=C2C3=CC=CC=C3)CCC(=O)O)C#N

Origin of Product

United States

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